![molecular formula C17H16N2O3 B3259151 (3,4-Dihydro-2H-quinolin-1-yl)-(3-methyl-4-nitro-phenyl)-methanone CAS No. 313960-78-0](/img/structure/B3259151.png)
(3,4-Dihydro-2H-quinolin-1-yl)-(3-methyl-4-nitro-phenyl)-methanone
Overview
Description
The compound “(3,4-Dihydro-2H-quinolin-1-yl)-(3-methyl-4-nitro-phenyl)-methanone” is a complex organic molecule that contains a quinoline ring, a nitro group, and a ketone group. Quinolines are aromatic compounds that are often used in medicinal chemistry due to their bioactive properties . The nitro group is a functional group that consists of one nitrogen atom and two oxygen atoms. It is often used in the synthesis of explosives, dyes, and pharmaceuticals. The ketone group is a functional group with the structure R2C=O, where R can be a variety of carbon-containing substituents.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring, a nitro group, and a ketone group. The quinoline ring is a heterocyclic aromatic ring, which means it contains atoms of at least two different elements. In this case, those elements are carbon and nitrogen .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The nitro group could potentially undergo reduction reactions to form amines, and the ketone group could undergo a variety of reactions, including nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Some general properties that might be expected based on its functional groups include a relatively high melting point and boiling point (due to the presence of the aromatic ring), and potential reactivity with both acids and bases .Safety and Hazards
As with any chemical compound, handling “(3,4-Dihydro-2H-quinolin-1-yl)-(3-methyl-4-nitro-phenyl)-methanone” would require appropriate safety precautions. The nitro group in particular can be associated with explosive properties, so care would need to be taken to avoid conditions that could lead to an explosion .
Future Directions
properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(3-methyl-4-nitrophenyl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12-11-14(8-9-15(12)19(21)22)17(20)18-10-4-6-13-5-2-3-7-16(13)18/h2-3,5,7-9,11H,4,6,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUJCTOPMHMICB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCCC3=CC=CC=C32)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301319918 | |
Record name | 3,4-dihydro-2H-quinolin-1-yl-(3-methyl-4-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301319918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49643764 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3,4-dihydro-2H-quinolin-1-yl-(3-methyl-4-nitrophenyl)methanone | |
CAS RN |
313960-78-0 | |
Record name | 3,4-dihydro-2H-quinolin-1-yl-(3-methyl-4-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301319918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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